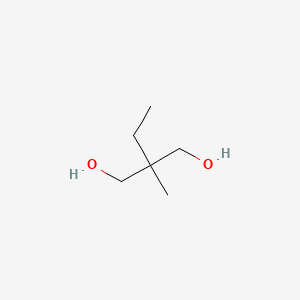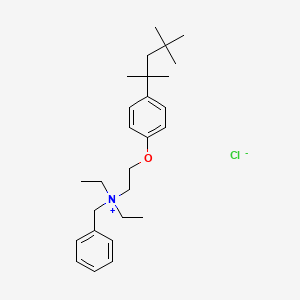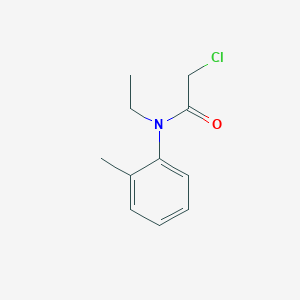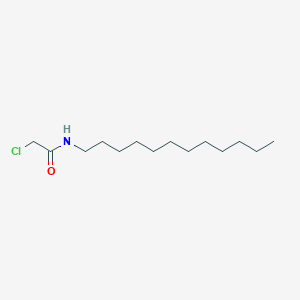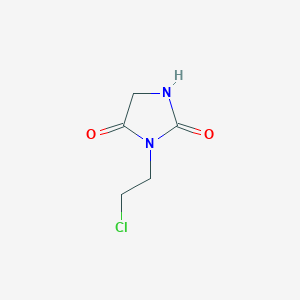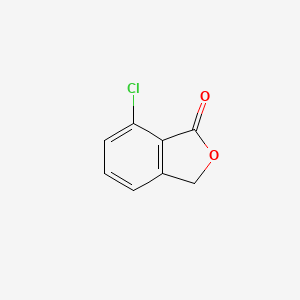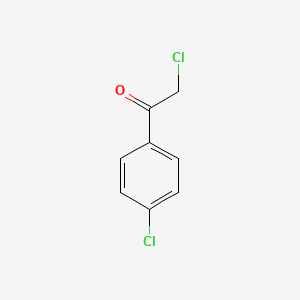
2,4'-Dichloroacetophenone
Übersicht
Beschreibung
2,4’-Dichloroacetophenone is a substituted α-chloro aromatic ketone . It is a derivative of acetophenone, a simple ketone that has multiple uses in various fields .
Synthesis Analysis
Most of 2,4’-dichloroacetophenone is synthesized using m-dichlorobenzene and acetyl chloride or acetic anhydride as raw materials. The acetylation reaction is performed under the catalysis of Lewis acid aluminum chloride .Molecular Structure Analysis
The molecular formula of 2,4’-Dichloroacetophenone is C8H6Cl2O . More details about its structure can be found in the references .Chemical Reactions Analysis
2,4’-Dichloroacetophenone is involved in various chemical reactions. For instance, 2,2’,4’-Trichloroacetophenone undergoes reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .Physical And Chemical Properties Analysis
2,4’-Dichloroacetophenone is a solid with a molecular weight of 189.04 g/mol. It has a melting point of 33-34 °C and a boiling point of 140-150 °C at 20 mmHg .Wissenschaftliche Forschungsanwendungen
Herbicide Toxicity and Environmental Impact
Research on 2,4'-dichloroacetophenone, primarily in its form as 2,4-dichlorophenoxyacetic acid (2,4-D), has focused on its use as a herbicide and its environmental impact. A scientometric review highlighted the global research trends and gaps in studies on 2,4-D herbicide toxicity. The review identified the rapid advancement in the field, with significant contributions from the USA, Canada, and China, and a focus on areas like occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially in aquatic environments (Zuanazzi et al., 2020).
Synthesis and Chemical Applications
In chemical synthesis, 2,4'-dichloroacetophenone is utilized as an intermediate. For instance, bromo-2,4-dichloroacetophenone was synthesized from 2,4-dichloroacetophenone through a bromination reaction. This compound was further used to produce ω-(1H-1,2,4-triazol-1-yl)-2,4-dichloroacetophenone, which displayed insecticidal activity (Yang Chun-long & South, 2003).
Degradation and Removal Techniques
There is significant research focused on the degradation and removal of 2,4-D from various environments, which is crucial due to its environmental persistence and potential health risks. Methods like electrooxidation and the use of Oxone have been studied for the efficient removal of 2,4-D from aqueous solutions, demonstrating high removal rates under certain conditions (Jaafarzadeh et al., 2018). Furthermore, strategies for removing 2,4-D from contaminated water sources, such as the use of advanced electrochemical oxidation processes, have been explored due to its known toxicity to humans and animals (EvyAliceAbigail et al., 2017).
Thermochemical Properties
The thermochemical properties of 2,4'-dichloroacetophenone have been studied to understand its behavior in various conditions. For example, the standard molar enthalpies of formation of 2,4'-dichloroacetophenone in the gaseous phase at room temperature have been derived, providing valuable data for chemical processes involving this compound (Amaral & Silva, 2014).
Photocatalytic Degradation Studies
Photocatalytic degradation of 2,4-D, as a representative of 2,4'-dichloroacetophenone derivatives, has been studied in detail. Techniques involving hydrogen peroxide and UV radiation have been explored for the effective degradation of 2,4-D in water, with models proposed to represent the degradation kinetics and the formation of toxic intermediate products (Alfano et al., 2001).
Combined Treatment Processes
Research also includes combined processes for 2,4-D treatment, integrating electrochemical systems with biological treatments. These studies have shown promising results in shortening the length of biological treatment necessary for effective removal of 2,4-D from contaminated sources. This combined approach is especially significant for reducing the levels of toxic herbicide residues in crop plants and contaminated water bodies (Fontmorin et al., 2013).
Green Chemistry in Acylation Processes
2,4'-Dichloroacetophenone has also been involved in studies focusing on greener chemical processes. For instance, research on the acylation of resorcinol with acetic acid in the presence of environmentally benign catalysts implicates the use of 2,4'-dichloroacetophenone derivatives as intermediates, promoting the principles of green chemistry (Yadav & Joshi, 2002).
Glutathione-Dependent Dehalogenation Studies
The glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone has been investigated, providing insights into enzymatic reduction mechanisms and potential biomedical applications. This research has implications for understanding the metabolic pathways of halogenated compounds in biological systems (Brundin et al., 1982).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDFNLVLIXAOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239540 | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dichloroacetophenone | |
CAS RN |
937-20-2 | |
| Record name | 2,4′-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4'-Dichloroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE9VA3E38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








